3-Bromo-2-fluoro-6-methylbenzonitrile
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Overview
Description
3-Bromo-2-fluoro-6-methylbenzonitrile is a chemical compound with the molecular formula C8H5BrFN and a molecular weight of 214.04 . It is used in various industries, including pharmaceuticals, pesticides, and electronic materials.
Molecular Structure Analysis
The InChI code for 3-Bromo-2-fluoro-6-methylbenzonitrile is1S/C8H5BrFN/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3H,1H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
3-Bromo-2-fluoro-6-methylbenzonitrile is a powder with a faint yellow/beige color . It has a melting point of 53-56°C . The compound is stored at room temperature .Scientific Research Applications
Chemical Synthesis
“3-Bromo-2-fluoro-6-methylbenzonitrile” is a chemical compound used in various chemical syntheses . It’s a versatile reagent that can be used to introduce the bromo, fluoro, and methyl groups into a variety of molecules .
Pharmaceutical Research
This compound could potentially be used in pharmaceutical research. While specific applications are not mentioned in the sources, similar compounds are often used in the synthesis of pharmaceuticals .
Material Science
In material science, this compound could be used in the synthesis of new materials. The presence of bromo, fluoro, and methyl groups can influence the properties of the resulting materials .
Computational Chemistry
While not directly related to “3-Bromo-2-fluoro-6-methylbenzonitrile”, a study on a similar compound, “5-Fluoro-2-Methylbenzonitrile”, used Density Functional Theory (DFT) to analyze its geometric structure, vibrational spectra, Non Linear Optical (NLO) properties, and thermodynamic properties . Similar studies could potentially be conducted on “3-Bromo-2-fluoro-6-methylbenzonitrile”.
Safety and Handling
The compound is sold with a safety warning, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . This suggests that research into its safety and handling is important for those working with it.
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-fluoro-6-methylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-2-3-7(9)8(10)6(5)4-11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLAYODKKOFLJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoro-6-methylbenzonitrile |
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